3-Methoxybutanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
41246-22-4 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-aminooxybutanenitrile |
InChI |
InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3 |
InChI Key |
VUIHTBYGRDVRDE-UHFFFAOYSA-N |
SMILES |
CC(CC#N)OC |
Canonical SMILES |
CC(CC#N)ON |
solubility |
not available |
Origin of Product |
United States |
Ch₃ ₃coh + H₂so₄ > Ch₃ ₃c⁺ + H₂o + Hso₄⁻2. Ch₃och Ch₃ Ch₂c≡n + Ch₃ ₃c⁺ > Ch₃och Ch₃ Ch₂c≡n⁺ C Ch₃ ₃ 3. Ch₃och Ch₃ Ch₂c≡n⁺ C Ch₃ ₃ + H₂o > Ch₃och Ch₃ Ch₂c =o Nhc Ch₃ ₃ + H⁺
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) at the C3 position of the butanenitrile chain is a key site for chemical modification. Its reactivity is primarily characterized by the cleavage of the ether linkage.
Cleavage and Modification of the Methoxy Ether
The cleavage of the methyl ether in 3-Methoxybutanenitrile to yield the corresponding alcohol, 3-hydroxybutanenitrile, is a synthetically important transformation. This demethylation is typically achieved under strong acidic or Lewis acidic conditions. Common reagents for cleaving aryl methyl ethers can be adapted for aliphatic ethers, although the reaction conditions may require optimization. wikipedia.orgmasterorganicchemistry.com
Strong Brønsted acids like hydrobromic acid (HBr) can facilitate this cleavage. chem-station.com The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the bromide ion in an SN2 reaction. masterorganicchemistry.com
Lewis acids are particularly effective for ether cleavage. Boron trihalides, such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃), are powerful reagents for this purpose. chem-station.comrsc.orgresearchgate.net The reaction with BBr₃, for instance, proceeds by formation of a complex between the Lewis acidic boron and the ether oxygen, which activates the methyl group for nucleophilic attack by the bromide ion. chem-station.comresearchgate.net While highly effective, these reagents are very reactive and require careful handling under anhydrous conditions. chem-station.com Research on the cleavage of sterically hindered methoxyarenes with boron trichloride suggests its utility for challenging substrates. rsc.orgorganicchemistrytutor.com Other Lewis acids like aluminum chloride (AlCl₃) can also be employed, often requiring heat to proceed. chem-station.comresearchgate.net
Alternative methods using thiols under basic conditions have also been developed. These reactions, using reagents like ethanethiol (B150549) (EtSH) or odorless alternatives such as 3-mercaptopropionic acid, can provide a milder route to demethylation. chem-station.comgoogle.com
However, studies involving the reaction of α-methoxy nitriles with certain reagents indicate that these compounds can be problematic, sometimes resulting in low yields of the desired products, suggesting that the methoxy group's presence can complicate transformations. dicp.ac.cn
Table 1: General Conditions for Methoxy Ether Cleavage
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78°C to RT | Highly effective but requires anhydrous conditions. chem-station.comresearchgate.net |
| Boron Trichloride (BCl₃) | Dichloromethane (CH₂Cl₂), RT | Efficient for hindered ethers. rsc.orgorganicchemistrytutor.com |
| Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂), heat | Less reactive than BBr₃. chem-station.com |
| Hydrobromic Acid (47% HBr) | Acetic acid, reflux | Strong Brønsted acid conditions. chem-station.com |
Role of Methoxy Group in Directing Group Chemistry
The concept of a "directing group" is most commonly associated with electrophilic aromatic substitution, where substituents on a benzene (B151609) ring direct incoming electrophiles to the ortho, meta, or para positions. organicchemistrytutor.comlibretexts.org In an aliphatic, non-aromatic molecule like this compound, this classical definition does not apply.
The primary influence of the methoxy group in this compound is through its inductive and steric effects:
Inductive Effect: The electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I effect), which can influence the acidity of nearby protons. This can affect the ease of deprotonation at the α-carbon (C2) and the β-carbon (C4).
Steric Hindrance: The physical size of the methoxy group can sterically hinder the approach of reagents to the C3 position and, to a lesser extent, the adjacent C2 and C4 positions. This can play a role in the regioselectivity and stereoselectivity of reactions.
Reactions at the Butane (B89635) Backbone and α-Carbon
The carbon backbone of this compound, particularly the α-carbon adjacent to the nitrile group, is a key locus of reactivity.
Alkylation and Arylation Reactions
The α-carbon (C2) of nitriles is acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (nitrile enolate) through resonance. youtube.comyoutube.com This allows for the deprotonation of the α-carbon using a strong, non-nucleophilic base, followed by reaction with an electrophile to form a new carbon-carbon bond. chemistrysteps.comkameton.org
Alkylation: The α-alkylation of this compound can be achieved by first treating it with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). kameton.orgpressbooks.publibretexts.orglibretexts.org This quantitatively generates the nitrile enolate. Subsequent addition of a primary alkyl halide (e.g., methyl iodide, ethyl bromide) results in an SN2 reaction to yield the α-alkylated product. youtube.comchemistrysteps.com The use of secondary or tertiary halides is generally avoided as they tend to favor elimination reactions. chemistrysteps.com
Arylation: The α-arylation of nitriles is a powerful method for creating α-aryl nitrile structures, which are important precursors for many biologically active molecules. organic-chemistry.orgnih.gov This transformation is typically accomplished using a palladium-catalyzed cross-coupling reaction. The nitrile is first deprotonated to form the enolate, which then couples with an aryl halide (e.g., aryl bromide or the more economical aryl chloride). organic-chemistry.orgorganic-chemistry.org The success of this reaction often depends on the choice of palladium catalyst and phosphine (B1218219) ligand, with systems based on ligands like BINAP or XPhos showing good results for a range of nitriles and aryl halides. nih.govacs.org
It is important to note that research on the α-arylation of a structurally similar α-methoxy nitrile reported very low yields (12%), suggesting that the methoxy substituent at the β-position (relative to the α-carbon being functionalized) might introduce complications, possibly through steric hindrance or competing side reactions. dicp.ac.cn
Table 2: General Protocol for α-Alkylation and α-Arylation of Nitriles
| Reaction | Step 1: Base | Step 2: Electrophile | Catalyst/Ligand | Typical Yield |
|---|---|---|---|---|
| α-Alkylation | LDA, THF, -78°C | Primary Alkyl Halide | N/A | Good youtube.comchemistrysteps.com |
| α-Arylation | NaN(SiMe₃)₂, Toluene, 90°C | Aryl Chloride | Pd(OAc)₂ / Bicyclic Ligand | Good organic-chemistry.org |
Transformations Involving Adjacent Stereocenters
This compound possesses a stereocenter at the C3 position, where the methoxy group is attached. Reactions that create a new stereocenter or modify existing ones in a controlled manner are of great interest in organic synthesis. masterorganicchemistry.comunacademy.comnumberanalytics.com
When a reaction occurs at a position adjacent to an existing stereocenter, such as the α-alkylation of this compound, a new stereocenter can be formed at C2. The presence of the C3 stereocenter can influence the stereochemical outcome of the reaction, potentially leading to a preferential formation of one diastereomer over the other. unacademy.com This is known as diastereoselectivity. The degree of selectivity depends on the reaction mechanism and the ability of the existing chiral center to bias the approach of the incoming electrophile.
Furthermore, reactions can be designed to be stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.cominflibnet.ac.in For example, a reaction involving the C3 stereocenter itself could proceed with either inversion or retention of configuration. The synthesis of chiral building blocks for pharmaceuticals, such as statins or antifungal agents, often relies on highly stereoselective transformations of molecules containing hydroxyl or other functionalized stereocenters. researchgate.net While specific studies on the stereoselective transformations of this compound are not abundant, the principles derived from similar chiral substrates can be applied. For instance, the synthesis of related compounds like 2-amino-4-methoxybutanenitrile derivatives implies control over the stereochemistry during the synthetic sequence. uni-muenchen.de The field of asymmetric synthesis provides a vast toolkit of chiral catalysts and reagents that could potentially be used to control the stereochemical outcome of reactions involving this compound. numberanalytics.comethz.ch
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-hydroxybutanenitrile |
| 2-amino-4-methoxybutanenitrile |
| Aluminum Chloride |
| Boron Trichloride |
| Boron Tribromide |
| Ethanethiol |
| Ethyl Bromide |
| Hydrobromic Acid |
| Lithium Diisopropylamide (LDA) |
| Methyl Iodide |
| 3-mercaptopropionic acid |
| Tetrahydrofuran (THF) |
| BINAP |
| XPhos |
| Palladium(II) Acetate |
Chemical Reactivity and Transformations of 3 Methoxybutanenitrile
Reactions at the Nitrile Functionality
The carbon-nitrogen triple bond in the nitrile group of 3-methoxybutanenitrile is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This inherent reactivity allows for a variety of chemical transformations.
The hydrolysis of nitriles is a fundamental reaction in organic chemistry that converts them into amides and subsequently into carboxylic acids. numberanalytics.comchemistrysteps.com This process can be catalyzed by either acids or bases. numberanalytics.comlibretexts.org In both instances, the reaction proceeds through an amide intermediate, which can sometimes be isolated. libretexts.orglibretexts.org
Under acidic conditions, the hydrolysis of a nitrile like this compound begins with the protonation of the nitrogen atom. chemistrysteps.comlibretexts.org This initial step significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglibretexts.org
The mechanism proceeds as follows:
Protonation of the nitrile: The nitrogen atom of the nitrile group is protonated by a hydronium ion (H₃O⁺), forming a nitrilium ion. numberanalytics.compressbooks.pub This protonation makes the carbon atom more electrophilic. pressbooks.pub
Nucleophilic attack by water: A water molecule attacks the electrophilic carbon atom of the nitrilium ion. libretexts.orgpressbooks.pub
Proton transfer: A proton is transferred from the oxygen atom to a water molecule, resulting in a protonated imidic acid. chemistrysteps.com
Tautomerization: The protonated imidic acid undergoes tautomerization to form a protonated amide. libretexts.org
Deprotonation: A water molecule removes a proton from the oxygen atom of the protonated amide, yielding an amide and regenerating the acid catalyst. libretexts.orglibretexts.org
This initial product, 3-methoxybutanamide, can then undergo further acid-catalyzed hydrolysis to form 3-methoxybutanoic acid and an ammonium (B1175870) ion. libretexts.orgpressbooks.pub This second stage of hydrolysis involves the protonation of the amide's carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of ammonia (B1221849).
In the presence of a strong base, such as a hydroxide (B78521) ion (OH⁻), the hydrolysis of this compound follows a different mechanistic pathway. The highly nucleophilic hydroxide ion can directly attack the electrophilic carbon of the nitrile group without the need for prior activation. numberanalytics.comlibretexts.org
The mechanism is as follows:
Nucleophilic attack: A hydroxide ion directly attacks the carbon atom of the C-N triple bond, forming an imine anion intermediate. libretexts.org
Protonation: The negatively charged nitrogen is protonated by water to form an imidic acid, regenerating the hydroxide catalyst in the process. libretexts.org
Tautomerization: The imidic acid undergoes tautomerization to yield the corresponding amide, in this case, 3-methoxybutanamide. libretexts.org
Similar to the acid-catalyzed process, the resulting amide can be further hydrolyzed under basic conditions to yield a carboxylate salt (3-methoxybutanoate) and ammonia. chemistrysteps.com This subsequent hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.
The selective conversion of nitriles to amides, without the subsequent hydrolysis to carboxylic acids, is a significant transformation in organic synthesis. rsc.org This can be achieved with high efficiency and selectivity using various catalytic systems. rsc.orgorganic-chemistry.org These methods are often preferred over traditional acid or base-catalyzed hydrolysis due to milder reaction conditions and reduced formation of byproducts. organic-chemistry.org
Hydrolysis to Amides and Carboxylic Acids
Catalytic Hydration of Nitriles to Amides
Homogeneous Organometallic Catalysis
Homogeneous catalysts, which are soluble in the reaction medium, have been extensively studied for the hydration of nitriles. infona.pl These catalysts often involve transition metal complexes that act as Lewis acids, activating the nitrile group and facilitating the nucleophilic attack of water. researchgate.net
A variety of organometallic complexes have demonstrated catalytic activity in nitrile hydration, including those based on:
Ruthenium: Ruthenium complexes are among the most common catalysts for this transformation. mdpi.com
Rhodium: Rhodium-based catalysts have also been shown to be effective. mdpi.com
Platinum: Platinum complexes with phosphinito ligands have been developed as highly active catalysts for nitrile hydration, capable of achieving high turnover numbers. capes.gov.br
Molybdenum: A water-soluble molybdocene complex has been reported as a catalyst for the hydration of various nitriles under mild conditions. acs.org
The general mechanism for homogeneous catalysis involves the coordination of the nitrile to the metal center, which increases its electrophilicity. This is followed by the nucleophilic attack of a water molecule or a coordinated hydroxide ligand. researchgate.netacs.org
Table 1: Examples of Homogeneous Catalysts for Nitrile Hydration
| Catalyst Type | Metal Center | Key Features |
|---|---|---|
| Pincer Complexes | Ruthenium, Rhodium | Often exhibit high stability and selectivity. researchgate.net |
| Phosphinito Complexes | Platinum | Can achieve very high turnover numbers. capes.gov.br |
| Molybdocene Complexes | Molybdenum | Water-soluble and effective under mild conditions. acs.org |
| N-Heterocyclic Carbene Complexes | Rhodium | Display excellent catalytic activity in aqueous mixtures. mdpi.com |
Heterogeneous Catalysis Approaches
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the product mixture and potential for recycling. organic-chemistry.orgrsc.org Several heterogeneous systems have been developed for the selective hydration of nitriles to amides.
Notable examples of heterogeneous catalysts include:
Manganese Dioxide: Amorphous manganese dioxide has been used in a continuous flow system for the sustainable hydration of nitriles. acs.org This method is rapid, robust, and often requires no further workup beyond concentrating the output stream. acs.orgacs.org
Supported Metal Nanoparticles: Silver nanoparticles supported on hydroxyapatite (B223615) have been shown to be highly efficient and reusable catalysts for nitrile hydration in water. rsc.org Nickel nanoparticles on a hydrotalcite-clay support also catalyze this reaction effectively in aqueous media. acs.org
Supported Ruthenium Catalysts: Ruthenium hydroxide supported on alumina (B75360) (Ru(OH)x/Al₂O₃) is an effective and recyclable heterogeneous catalyst for the hydration of a wide range of nitriles in water. organic-chemistry.org Another approach involves immobilizing ruthenium on chitosan, a biopolymer, to create a recyclable catalyst that operates under neutral conditions in water. rsc.org
The mechanism on the surface of heterogeneous catalysts can be complex but generally involves the adsorption of the nitrile onto active sites on the catalyst surface, facilitating the nucleophilic attack by water. acs.org
Table 2: Comparison of Heterogeneous Catalysts for Nitrile Hydration
| Catalyst | Support | Reaction Conditions | Advantages |
|---|---|---|---|
| Manganese Dioxide | None (amorphous solid) | Flow chemistry, aqueous solution | Sustainable, rapid, simple workup. acs.orgacs.org |
| Silver Nanoparticles | Hydroxyapatite | Water | Reusable, efficient for diverse nitriles. rsc.org |
| Ruthenium Hydroxide | Alumina | Water | High selectivity and conversion, recyclable. organic-chemistry.org |
| Ruthenium | Chitosan | Water, neutral pH, microwave heating | Recyclable, environmentally benign support. rsc.org |
| Nickel Nanoparticles | Hydrotalcite-clay | Aqueous media | Good yields, environmentally friendly. acs.org |
Reduction to Amines and Imines
The nitrile group of this compound is susceptible to reduction, yielding primary amines or intermediate imines depending on the reagents and reaction conditions employed. These transformations are fundamental in synthetic organic chemistry for the introduction of amine functionalities.
Catalytic hydrogenation represents an economical and widely used method for the reduction of nitriles to primary amines. wikipedia.org For this compound, this process involves the reaction with hydrogen gas (H₂) in the presence of a metal catalyst to produce 4-methoxybutan-1-amine.
Commonly employed catalysts include Group 10 metals such as Raney nickel, palladium black, and platinum dioxide. wikipedia.org Rhodium-based catalysts, often supported on materials like alumina, are also highly effective and can offer high selectivity for the desired primary amine. rsc.orgresearchgate.netgoogle.com The choice of catalyst is a critical factor in minimizing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine. wikipedia.orgrsc.org
Reaction conditions such as solvent, pH, temperature, and hydrogen pressure also play a significant role in the outcome of the hydrogenation. wikipedia.org For instance, rhodium-catalyzed hydrogenations can be performed under ambient conditions or at elevated pressures, ranging from 1 to 50 atmospheres for aliphatic nitriles. rsc.orggoogle.com The use of a basic substance in a two-phase solvent system (e.g., an organic solvent and water) has been shown to enhance conversion and selectivity for the primary amine. google.com To further suppress the formation of secondary amines, ammonia is sometimes added to the reaction mixture. commonorganicchemistry.com
The general reaction can be depicted as follows:
CH₃OCH(CH₃)CH₂C≡N + 2 H₂ --(Catalyst)--> CH₃OCH(CH₃)CH₂CH₂NH₂
This compound is reduced to 4-methoxybutan-1-amine.
| Catalyst System | Typical Conditions | Product | Selectivity Notes |
| Raney Nickel | H₂, Solvent (e.g., alcohol), +/- NH₃ | Primary Amine | Prone to forming secondary and tertiary amine byproducts without additives like ammonia. wikipedia.orgcommonorganicchemistry.com |
| Rhodium on Alumina | H₂, Solvent, Basic substance | Primary Amine | High selectivity for primary amines can be achieved. researchgate.netgoogle.com |
| Platinum Dioxide | H₂, Solvent | Primary Amine | Effective catalyst for nitrile reduction. wikipedia.org |
Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. masterorganicchemistry.comlibretexts.org The reaction with this compound would proceed via the nucleophilic addition of hydride ions (H⁻) to the electrophilic carbon of the nitrile group.
The mechanism involves two main stages: chemistrysteps.comlibretexts.org
First Hydride Addition: A hydride ion from LiAlH₄ attacks the nitrile carbon, breaking one of the π-bonds of the carbon-nitrogen triple bond. This results in the formation of an intermediate imine anion, which is stabilized as a metal complex. chemistrysteps.comlibretexts.org
Second Hydride Addition: The intermediate imine-metal complex still contains a C=N double bond and remains electrophilic enough to accept a second hydride ion. This second addition leads to a dianion intermediate. masterorganicchemistry.comlibretexts.org
Workup: Subsequent treatment with an aqueous or acidic workup protonates the dianion, yielding the final primary amine, 4-methoxybutan-1-amine. chemistrysteps.comchemistrysteps.com
Advanced Spectroscopic and Mechanistic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Pathways
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules and investigating their dynamic behaviors in solution.
Proton (¹H) NMR and Carbon (¹³C) NMR for Detailed Structural Analysis
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the 3-Methoxybutanenitrile molecule.
Proton (¹H) NMR: The ¹H NMR spectrum provides distinct signals for each unique proton environment. For this compound, the spectrum shows four primary sets of signals that correspond to the different protons in the molecule. A key feature is the singlet integrating to three protons, which is characteristic of a methoxy (B1213986) (O-CH₃) group. hmdb.ca The chemical shifts and coupling patterns observed in the spectrum allow for the precise assignment of each proton. For example, a ¹H NMR spectrum recorded at 400 MHz shows a doublet at 1.28 ppm for the methyl protons, a doublet at 2.49 ppm for the methylene (B1212753) protons adjacent to the nitrile, a multiplet between 3.58-3.62 ppm for the methine proton, and a singlet at 3.47 ppm for the methoxy protons. nih.gov
¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals five distinct signals, corresponding to the five carbon atoms in the molecule. The nitrile carbon (C≡N) typically appears in the downfield region of the spectrum, around 117-120 ppm. rsc.orgoregonstate.edu The carbons attached to the electronegative oxygen atom (CH and OCH₃) are also shifted downfield relative to simple alkane carbons. hmdb.ca A study reported the following chemical shifts for this compound at 126 MHz in CDCl₃: δ 117.60 (CN), 70.79 (CH), 64.43 (OCH₃), 24.92 (CH₂), and 19.78 (CH₃). rsc.org Quaternary carbons, though not present in the main chain of this molecule, generally show weaker signals in ¹³C NMR spectra. oregonstate.edumnstate.edu
Interactive Data Table: NMR Data for this compound
| Atom | ¹H NMR (400 MHz, CDCl₃) δ (ppm), Multiplicity, J (Hz), Integration | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |
| CH₃ (at C3) | 1.28, d, J = 6.0 Hz, 3H | 19.78 |
| CH₂ (at C2) | 2.49, d, J = 5.6 Hz, 2H | 24.92 |
| CH (at C3) | 3.58-3.62, m, 1H | 70.79 |
| OCH₃ | 3.47, s, 3H | 64.43 |
| CN (at C1) | - | 117.60 |
Data sourced from references nih.govrsc.org. Note: ¹H NMR assignments are based on typical coupling patterns and chemical shifts.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Complex Derivatization
While one-dimensional NMR is powerful, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the connectivity of atoms, especially in complex molecules or reaction mixtures involving derivatives of this compound.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. miamioh.edu In a COSY spectrum of this compound, a cross-peak would be expected between the methine proton (CH at C3) and the protons of both the adjacent methyl group (CH₃) and the methylene group (CH₂ at C2). This confirms the connectivity of the butane (B89635) backbone.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. thieme-connect.comchemguide.co.uk It is highly sensitive and provides a clear map of all C-H bonds. miamioh.edu For this compound, the HSQC spectrum would show correlations between the protons at δ 1.28 and the carbon at δ 19.78 (CH₃), the protons at δ 2.49 and the carbon at δ 24.92 (CH₂), the proton at δ ~3.6 and the carbon at δ 70.79 (CH), and the protons at δ 3.47 and the carbon at δ 64.43 (OCH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four). thieme-connect.comchemguide.co.uk This is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms. For this compound, HMBC would show a correlation from the methoxy protons (OCH₃) to the methine carbon (CH at C3), confirming the position of the methoxy group. Furthermore, correlations from the methylene protons (CH₂ at C2) to the nitrile carbon (CN at C1) would establish the full carbon skeleton.
Dynamic NMR Studies for Reaction Kinetics and Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular processes that occur on the NMR timescale, such as conformational changes and reaction kinetics. libretexts.org By recording spectra at various temperatures, researchers can observe changes in signal shape, such as broadening and coalescence, which provide quantitative information about the energy barriers of these dynamic processes.
For this compound, DNMR could be employed to study the rotational dynamics around the C-C and C-O single bonds. At very low temperatures, rotation around these bonds might become slow enough to result in distinct signals for different conformers. As the temperature is raised, the rate of interconversion between these conformers increases, leading to the broadening and eventual coalescence of their respective NMR signals into a single averaged signal. Lineshape analysis of these temperature-dependent spectra would allow for the calculation of the activation energy (ΔG‡) for bond rotation, providing valuable insight into the molecule's conformational flexibility and energy landscape.
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Accurate Mass (HRAM) MS for Elemental Composition
High-Resolution Accurate Mass (HRAM) spectrometry measures the m/z of an ion with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a molecule's elemental composition.
The molecular formula of this compound is C₅H₉NO. Using the masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated. HRAM-MS analysis of this compound would yield a measured mass that is extremely close to this theoretical value. The exact mass of this compound has been computed to be 99.068413911 Da. nih.gov An experimental HRAM result matching this value would provide strong evidence to confirm the elemental formula C₅H₉NO, distinguishing it from other potential compounds with the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation
In electron ionization mass spectrometry (EI-MS), the high-energy ionization process not only forms a molecular ion (M⁺) but also causes it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm a proposed structure.
For this compound (M⁺ = 99), the fragmentation pattern would be dictated by the cleavage of the weakest bonds and the formation of the most stable carbocations. Key fragmentation pathways would include:
Alpha-cleavage adjacent to the ether oxygen, which is a common pathway for ethers. thieme-connect.com This could involve the loss of a methyl radical (•CH₃) to form an ion at m/z 84, or the loss of a propylnitrile radical to form an ion at m/z 45 ([CH₃O=CHCH₃]⁺).
Cleavage can also result in the loss of the methoxy group (•OCH₃) to yield a fragment at m/z 68.
Another likely fragmentation is the loss of the CH₂CN group, leading to a fragment at m/z 59, corresponding to the [CH₃CH(OCH₃)]⁺ ion.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 99 | [C₅H₉NO]⁺ | (Molecular Ion) |
| 84 | [C₄H₆NO]⁺ | •CH₃ |
| 68 | [C₄H₆N]⁺ | •OCH₃ |
| 59 | [C₃H₇O]⁺ | •CH₂CN |
| 45 | [C₂H₅O]⁺ | •C₃H₄N |
These fragments are predicted based on general fragmentation principles for ethers and nitriles. thieme-connect.com
Coupling with Chromatography (GC-MS, LC-MS) for Mixture Analysis
The hyphenation of chromatographic techniques with mass spectrometry provides a powerful tool for the analysis of this compound within complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high-resolution separation and sensitive detection, enabling both qualitative identification and quantitative measurement. colorado.edumeasurlabs.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a primary technique for analyzing volatile compounds like this compound. libretexts.org In this method, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before entering the mass spectrometer. etamu.edulibretexts.org The mass spectrometer then ionizes the eluted molecules, typically using electron impact (EI), causing them to fragment in a reproducible manner. colorado.edu This fragmentation pattern serves as a molecular "fingerprint," allowing for confident identification by comparing it to spectral libraries. mnstate.eduymaws.com
The fragmentation of aliphatic nitriles is well-characterized. For this compound, key fragmentation pathways would include the loss of a methyl group (M-15), a methoxy group (M-31), and cleavage adjacent to the nitrile group. miamioh.edu The molecular ion peak (M+), although sometimes weak in simple nitriles, is crucial for determining the molecular weight. miamioh.edulibretexts.org The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in identification. etamu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS):
For less volatile derivatives or when analyzing mixtures not amenable to GC, LC-MS is the preferred method. measurlabs.com LC separates compounds in the liquid phase before they are introduced into the mass spectrometer. uab.edu Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which is gentler than EI and often results in a prominent protonated molecular ion [M+H]+, providing clear molecular weight information. nih.gov In some cases, adducts with solvent molecules or salts may be observed. nih.govfishersci.es
Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by isolating a specific precursor ion (e.g., the [M+H]+ of this compound), fragmenting it, and then analyzing the resulting product ions. uab.edunih.gov This technique is particularly valuable for quantifying low levels of the compound in complex biological or environmental samples. nih.gov The analysis of related alkoxy nitriles has shown that fragmentation often involves the cleavage of the alkyl radical from the alkoxy substituent. bakhtiniada.ruresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in the structural elucidation of this compound by identifying its key functional groups. researchgate.net
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. oregonstate.edu Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative analysis. oregonstate.edu For this compound, two main functional groups provide distinct spectral signatures: the nitrile group (-C≡N) and the ether group (C-O-C).
The nitrile group exhibits a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2260 and 2240 cm⁻¹ for saturated aliphatic nitriles. libretexts.orgspectroscopyonline.com This strong, characteristic peak is a clear indicator of the presence of the nitrile functionality. spectroscopyonline.com The ether linkage presents as a C-O stretching vibration in the range of 1050 to 1150 cm⁻¹. pressbooks.pub While other absorptions can occur in this "fingerprint region," the C-O stretch is typically a strong band. pressbooks.pub The spectrum would also show C-H stretching vibrations for the alkyl portions of the molecule around 2850-2960 cm⁻¹. wikipedia.org
Raman Spectroscopy:
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The C≡N triple bond, due to its polarizability, also gives rise to a strong and sharp band in the Raman spectrum, typically in the same 2240-2260 cm⁻¹ region as the IR absorption. The symmetric nature of the C≡N stretch often results in a more intense Raman signal compared to its IR absorption.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Spectroscopy Method |
|---|---|---|---|---|
| Nitrile (-C≡N) | Stretching | 2260 - 2240 | Strong, Sharp | IR, Raman |
| Ether (C-O-C) | Stretching | 1150 - 1050 | Strong | IR |
| Alkyl (C-H) | Stretching | 2960 - 2850 | Medium to Strong | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org The technique involves directing X-rays onto a single crystal of a compound. The crystal diffracts the X-rays in a unique pattern, which can then be mathematically analyzed to generate a model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles. nih.govyoutube.com
For a relatively small and non-complex molecule like this compound, which is a liquid at room temperature, X-ray crystallography would require the formation of a suitable crystalline derivative or co-crystal. nih.gov Alternatively, low-temperature crystallography could be employed to solidify the compound itself. As of now, a search of the scientific literature and structural databases does not yield a publicly available crystal structure for this compound or its immediate crystalline derivatives.
Should a crystalline sample be obtained, the analysis would provide invaluable data. The linear geometry of the N-C-C atoms of the nitrile group, with a C≡N bond distance of approximately 1.16 Å, would be confirmed. wikipedia.org The analysis would also reveal the precise conformation of the methoxy group relative to the rest of the molecule and the intermolecular interactions, such as dipole-dipole interactions involving the polar nitrile groups, that govern the crystal packing. researchgate.net In many nitrile-containing crystal structures, an antiparallel arrangement of the nitrile groups is observed to stabilize the crystal lattice. researchgate.net
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation, isolation, and purity evaluation of this compound.
Gas Chromatography (GC) for Volatile Methoxy-Nitriles
Gas chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. libretexts.org It is widely used for determining the purity of the compound and for its quantification in mixtures. nih.gov The separation is based on the partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. libretexts.orglibretexts.org
The choice of the stationary phase is critical for achieving good separation. For a polar compound like this compound, a column with a polar stationary phase, such as one containing cyanopropyl or polyethylene (B3416737) glycol (wax-type) functionalities, would be appropriate. The operating conditions, including the column temperature, carrier gas flow rate, and injection method, are optimized to achieve sharp peaks and good resolution from any impurities. nih.gov Temperature programming, where the column temperature is gradually increased during the analysis, is often employed to efficiently separate components with a range of boiling points. libretexts.org Detection is commonly performed using a Flame Ionization Detector (FID), which provides high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification. nih.govcopernicus.org
| Parameter | Typical Condition |
|---|---|
| Column Type | Capillary Column (e.g., DB-5, SPB-HAP, Wax-type) sigmaaldrich.comscispace.com |
| Stationary Phase | 5% Phenyl Polysiloxane or Polyethylene Glycol |
| Column Dimensions | 30-60 m length, 0.25-0.53 mm I.D., 0.25-4 µm film thickness sigmaaldrich.comscispace.com |
| Carrier Gas | Helium or Nitrogen nih.gov |
| Injection Mode | Split/Splitless |
| Oven Program | e.g., Initial temp 40-70°C, ramp 5-12°C/min to 200-280°C sigmaaldrich.comscispace.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating components of a mixture in the liquid phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. waters.com For this compound, HPLC can be used for purity assessment and quantitative analysis, especially in complex sample matrices. nih.gov
Given the polar nature of this compound, which contains both an ether and a nitrile group, several HPLC modes could be employed.
Reversed-Phase (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). waters.com To achieve sufficient retention of a polar molecule like this compound, a mobile phase with a high percentage of water would likely be required. waters.com
Normal-Phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC): These modes use a polar stationary phase (such as silica (B1680970) or a cyano-bonded phase) and a non-polar or moderately polar mobile phase. phenomenex.comsigmaaldrich.com HILIC, which uses a high concentration of an organic solvent like acetonitrile with a small amount of water in the mobile phase, is particularly well-suited for retaining and separating very polar compounds that show little retention in reversed-phase. waters.comsigmaaldrich.com A cyano-functionalized column could offer unique selectivity for nitriles in either reversed-phase or normal-phase modes. phenomenex.com
Detection in HPLC is typically accomplished using a UV detector if the analyte possesses a chromophore, or a Refractive Index (RI) detector for universal detection. researchgate.net For high sensitivity and specificity, coupling HPLC to a mass spectrometer (LC-MS) is the preferred approach. nih.gov
Theoretical and Computational Chemistry Studies of 3 Methoxybutanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the behavior of electrons in molecules. These methods are used to predict a wide array of properties, including molecular geometry, electronic structure, and reactivity descriptors.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. It is particularly effective in elucidating complex reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energy barriers.
For reactions involving alkoxy nitriles, DFT calculations can provide detailed insights into transition state structures and mechanistic pathways. smolecule.com For instance, in the synthesis of β-alkoxy nitriles via conjugate addition, the mechanism can involve the cooperative activation of both an alcohol nucleophile and a nitrile electrophile by a metal-ligand complex. DFT can model this process by:
Calculating the geometry of the initial coordination of the nitrile to the metal center.
Determining the energy barrier for the deprotonation of the alcohol.
Mapping the potential energy surface for the subsequent conjugate addition of the alkoxide to form the C-O bond. smolecule.com
Furthermore, DFT is used to predict how substituents influence reactivity. The methoxy (B1213986) and nitrile groups in 3-Methoxybutanenitrile have opposing electronic effects; the methoxy group is electron-donating, while the nitrile group is strongly electron-withdrawing. DFT calculations can quantify these effects by computing molecular electrostatic potential (MESP) maps and frontier molecular orbitals (HOMO-LUMO), which helps in predicting regioselectivity in reactions like palladium-catalyzed cross-coupling.
Table 1: Representative DFT Functionals for Mechanistic Studies
| DFT Functional | Description | Typical Application |
|---|---|---|
| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimizations and frequency calculations of organic molecules. google.comdiva-portal.org |
| M06-2X | High-nonlocality hybrid meta-GGA functional. | Often provides improved accuracy for thermochemistry, kinetics, and non-covalent interactions. |
| ωB97X-D | Range-separated hybrid functional with empirical dispersion correction. | Suitable for systems where long-range interactions and dispersion forces are important; used in predicting properties of functionalized molecules. acs.orgnih.gov |
These computational studies guide experimental design by rationalizing observed reactivity and predicting the most favorable reaction pathways based on calculated activation energies. smolecule.com
Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters, offering a rigorous approach to calculating molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data for energetics and molecular properties.
For a molecule such as this compound, ab initio calculations are invaluable for determining precise thermodynamic data. For example, these methods can be used to calculate the enthalpy (ΔH) and entropy (ΔS) for reactions such as hydrogenation and dehydrogenation. google.comscribd.com This information is critical for assessing the thermodynamic feasibility of using such molecules in chemical hydrogen storage systems. google.com
Key molecular properties that can be accurately determined include:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy conformer. google.com
Vibrational Frequencies: Used to characterize stationary points on the potential energy surface (as minima or transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
Electronic Properties: Ionization potentials, electron affinities, and dipole moments can be calculated.
Partial Atomic Charges: Methods like CHELPG derive partial charges from the ab initio electrostatic potential, which are useful inputs for molecular dynamics simulations. acs.org
Table 2: Comparison of Ab Initio Methods
| Method | Acronym | Scaling with System Size (N) | Key Features |
|---|---|---|---|
| Hartree-Fock Theory | HF | ~N⁴ | Starting point for more advanced methods; does not include electron correlation. |
| Møller-Plesset Perturbation Theory (2nd order) | MP2 | ~N⁵ | The simplest method to include electron correlation; good for structure and energetics. |
These high-level calculations provide essential data for parameterizing simpler models and for validating results from less computationally expensive methods like DFT.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior and dynamics.
For this compound, MD simulations can explore its conformational landscape. The molecule possesses rotational freedom around several single bonds (e.g., C-C, C-O), leading to multiple possible conformers. MD can simulate the transitions between these conformers and determine their relative populations at a given temperature.
MD is also a powerful tool for studying intermolecular interactions in condensed phases (liquids or solids). By simulating a collection of this compound molecules, one can analyze:
Radial Distribution Functions (RDFs): To understand the local liquid structure and solvation shells.
Hydrogen Bonding: Although this compound is an aprotic molecule, it can act as a hydrogen bond acceptor (at the oxygen and nitrogen atoms) in protic solvents. MD simulations can quantify the extent and lifetime of these interactions.
Transport Properties: Properties like diffusion coefficients and viscosity can be calculated from the simulation trajectories.
In studies of related polymeric systems containing alkoxy nitrile moieties, MD simulations have been used to investigate chain mobility and relaxation properties. These simulations revealed distinct relaxation processes associated with the local segmental dynamics of the polymer backbone and the motion of the pendant functional groups, which are coupled to properties like ionic conductivity. acs.orgresearchgate.net A similar approach could be applied to understand how this compound molecules organize and interact in a liquid state.
Cheminformatics and Machine Learning Approaches for Reaction Prediction and Optimization
Cheminformatics and machine learning (ML) are transforming chemical research by leveraging large datasets to build predictive models. These data-driven approaches can accelerate the discovery of new reactions and the optimization of existing processes. bhumipublishing.comsathayecollege.edu.in
For a molecule like this compound, ML models can be trained to predict various properties and reaction outcomes. The chemical structure is first converted into a numerical representation (molecular descriptors or fingerprints). Studies have shown that structural features, including the number of methoxy and nitrile functional groups, are significant descriptors for predicting the redox behavior of organic molecules. acs.orgnih.gov
Applications of ML in the context of this compound include:
Reaction Yield Prediction: By training on databases of known reactions, ML models can predict the yield of a reaction involving this compound under specific conditions (catalyst, solvent, temperature).
Property Prediction: ML models can rapidly predict physical and chemical properties, such as boiling point, solubility, and even spectral data, complementing more intensive quantum chemical calculations. This is particularly useful for high-throughput screening of potential derivatives. researchgate.net
Reaction Optimization: Reinforcement learning and other optimization algorithms can be used to explore the reaction space and identify the optimal conditions for a desired transformation, minimizing the need for extensive experimental screening.
The integration of ML with high-throughput experimentation can create a closed-loop system for automated discovery and optimization, significantly accelerating research and development cycles. bhumipublishing.comsathayecollege.edu.in
Computational Design of Novel Methoxy-Nitrile Derivatives and Catalysts
Computational chemistry is not only used to study existing molecules but also to design new ones with desired properties. This rational design process is crucial in fields like drug discovery, materials science, and catalysis. researchgate.net
Design of Novel Derivatives: The scaffold of this compound can be computationally modified to design new derivatives with tailored properties. For example, if the goal is to create a molecule for a specific biological target, computational docking can be used to predict the binding affinity of various derivatives to a protein's active site. By systematically altering functional groups, linkers, or stereochemistry, libraries of virtual compounds can be screened in silico to identify the most promising candidates for synthesis. researchgate.net The nitrile group is a valuable pharmacophore that can participate in hydrogen bonding, polar interactions, and even covalent interactions, making it a key focus in structure-based drug design. researchgate.net
Design of Catalysts: Computational methods are also essential for designing efficient catalysts for the synthesis and transformation of nitriles. acs.org For instance, developing catalysts for enantioselective nitrile synthesis is a significant area of research. acs.org Computational approaches can aid in this by:
Screening Catalyst Candidates: DFT can be used to evaluate the performance of different metal-ligand combinations for a specific reaction, such as hydrocyanation or the dehydration of aldoximes. mdpi.comorganic-chemistry.org
Understanding Selectivity: By calculating the energy barriers for different stereochemical pathways, researchers can understand the origin of enantioselectivity and rationally modify the catalyst structure (e.g., the chiral ligand) to improve it.
Enzyme Design: Computational methods can be used to engineer enzymes, such as nitrile hydratase, for improved stability or activity in industrial processes. This involves modeling mutations in the enzyme's active site to enhance substrate binding or turnover. mdpi.com
Through these computational design strategies, the chemical space around methoxy-nitrile structures can be efficiently explored to develop new functional molecules and the catalytic systems needed to produce them.
Applications of 3 Methoxybutanenitrile in Chemical Synthesis and Research
As a Versatile Synthetic Intermediate and Building Block
The structure of 3-Methoxybutanenitrile suggests its potential utility as a building block in the synthesis of more complex molecules. The nitrile group can be transformed into various other functional groups, and the molecule as a whole could serve as a scaffold for constructing larger chemical entities.
Precursor for the Synthesis of Complex Organic Molecules
In theory, the nitrile functional group of this compound can undergo a variety of transformations, making it a potential precursor for diverse molecular architectures. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations would yield valuable intermediates for further synthetic steps. Despite these possibilities, specific examples of complex organic molecules synthesized directly from this compound are not readily found in published research.
Role in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are crucial components in pharmaceuticals and agrochemicals. Nitriles are often used as starting materials in the synthesis of such ring systems, including pyridines and pyrimidines, through cyclocondensation reactions. bu.edu.egbaranlab.orgmdpi.comorganic-chemistry.orggrowingscience.com For example, the Pinner synthesis is a classic method for preparing pyrimidines from 1,3-dicarbonyl compounds and amidines, which can be derived from nitriles. mdpi.com While these general synthetic routes are well-established, there is a lack of specific literature detailing the use of this compound in the construction of nitrogen-containing heterocycles.
Role in Catalysis Research
The functional groups within this compound could allow it to participate in catalysis research either as a substrate undergoing transformation or as a ligand coordinating to a metal center.
Substrate in Metal-Catalyzed Organic Transformations
Metal-catalyzed reactions are fundamental to modern organic synthesis. Nitriles can be substrates in various transformations, including hydrogenation and hydroformylation.
Hydrogenation: The catalytic hydrogenation of nitriles is a common method for the synthesis of primary amines. researchgate.netmdpi.com This reaction is typically carried out using catalysts based on nickel, palladium, or cobalt. The reduction of this compound would yield 3-methoxybutan-1-amine, a potentially useful building block.
Hydroformylation: This process involves the addition of a formyl group and a hydrogen atom across a double or triple bond. nih.govrsc.orgresearchgate.net While typically applied to alkenes, related carbonylation reactions of other functional groups are known. Specific studies on the hydroformylation of this compound are not available.
Table 1: Potential Metal-Catalyzed Transformations of this compound
| Reaction Type | Potential Product | Catalyst Type (General) |
|---|---|---|
| Hydrogenation | 3-Methoxybutan-1-amine | Ni, Pd, Co |
Note: This table is based on general reactivity of the nitrile functional group; specific research on this compound for these transformations is not documented.
Ligand in Coordination Chemistry Studies
Nitriles are known to act as ligands in coordination chemistry, binding to transition metals through the lone pair of electrons on the nitrogen atom. nih.govwikipedia.orgnih.govunibo.it Acetonitrile (B52724) is a very common labile ligand, often used as a solvent and temporary ligand in catalytic cycles. The nitrile group in this compound could similarly coordinate to a metal center, and the methoxy (B1213986) group could potentially offer a secondary binding site, making it a bidentate ligand. This could influence the stability and reactivity of the resulting metal complex. However, specific studies detailing the synthesis and characterization of coordination complexes with this compound as a ligand are not present in the current body of scientific literature.
Emerging Applications in Materials Science Research
The incorporation of specific functional groups into polymers and other materials can impart desirable properties. In principle, this compound could be used as a monomer or a modifying agent in the synthesis of functional polymers. The nitrile group could be polymerized or could be used to introduce polarity or a site for subsequent chemical modification into a polymer chain. dtic.milmdpi.comrsc.orgcmu.edu Phthalonitriles, for instance, are precursors to phthalocyanine (B1677752) complexes used in various materials applications. researchgate.net Despite these potential avenues, there is no specific research that describes the use of this compound in materials science.
Biocatalytic Transformations Involving this compound
Biocatalysis has emerged as a sustainable and efficient alternative to traditional chemical methods for transforming nitrile compounds. cuni.cz The primary enzymes involved in the metabolism of nitriles are nitrilases and nitrile hydratases, which offer green routes for chemical synthesis under mild conditions. d-nb.infomanchester.ac.uk These enzymatic pathways are central to the potential transformations of this compound into valuable chemical intermediates like amides and carboxylic acids.
There are two main enzymatic pathways for the conversion of nitriles:
A single-step reaction where a nitrilase directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia (B1221849). d-nb.info
A two-step reaction involving a nitrile hydratase that first converts the nitrile to an amide, which is then subsequently hydrolyzed to a carboxylic acid by an amidase . d-nb.info
The substrate specificity of these enzymes is broad, and studies have shown their activity on a variety of substituted nitriles, including those containing methoxy groups. nih.govacademicjournals.org
Enzymatic Conversion to Amides and Carboxylic Acids
The enzymatic conversion of this compound can yield either 3-methoxybutanamide or 3-methoxybutanoic acid, depending on the biocatalyst used.
Conversion to Carboxylic Acid via Nitrilase: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid. d-nb.info While specific studies on this compound are limited, the substrate scope of nitrilases has been shown to include various methoxy-substituted nitriles. For instance, arylacetonitriles such as 4-methoxyphenylacetonitrile (B141487) have been identified as good substrates for certain plant-derived nitrilases. d-nb.infonih.gov This suggests that a suitably selected nitrilase could catalyze the conversion of this compound to 3-methoxybutanoic acid and ammonia. The reaction mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the nitrile group. d-nb.info
Conversion to Amide via Nitrile Hydratase: Nitrile hydratases (NHases, EC 4.2.1.84) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. d-nb.info This pathway would convert this compound into 3-methoxybutanamide. The substrate range for NHases is extensive and includes various functionalized aromatic and aliphatic nitriles. manchester.ac.uk Research on the cobalt-containing nitrile hydratase from Rhodococcus rhodochrous indicated that the presence of electron-donating groups, such as a methoxy group on an aromatic ring, influenced nitrile conversion. researchgate.net Further hydrolysis of the resulting amide to the carboxylic acid can be achieved by an amidase, often present in the same microbial system. academicjournals.org
The following table summarizes the potential enzymatic products derived from this compound.
| Substrate | Enzyme | Product |
| This compound | Nitrilase | 3-Methoxybutanoic acid |
| This compound | Nitrile Hydratase | 3-Methoxybutanamide |
| 3-Methoxybutanamide | Amidase | 3-Methoxybutanoic acid |
Development of Biocatalysts for Sustainable Methoxy-Nitrile Chemistry
The development of robust and efficient biocatalysts is crucial for the industrial application of nitrile transformations, aligning with the principles of green chemistry. cuni.cz Research in this area focuses on discovering new enzymes from nature and enhancing the properties of existing ones through protein engineering.
Efforts to develop biocatalysts for methoxy-nitrile chemistry include:
Screening for Novel Enzymes: Microorganisms from diverse environments are screened to find new nitrilases and nitrile hydratases with high activity and stability. Organisms from the genera Rhodococcus, Pseudomonas, and Aspergillus are well-known sources of nitrile-converting enzymes. d-nb.info
Protein Engineering: Techniques like directed evolution and rational design are used to improve the substrate specificity, enantioselectivity, and stability of known enzymes. academicjournals.org For example, modifications to the active site of a nitrilase from Alcaligenes faecalis have been explored to alter its substrate acceptance for various substituted nitriles. google.com
The table below highlights examples of methoxy-substituted nitriles that have been successfully transformed using biocatalysts, indicating the potential for developing enzymes active on this compound.
| Methoxy-Nitrile Substrate | Enzyme System | Product Class |
| 4-Methoxyphenylacetonitrile | Plant Nitrilase | Carboxylic Acid |
| 2-(6-Methoxy-2-napthyl)-propionitrile | Nitrile Hydratase/Amidase System | Carboxylic Acid |
| ortho-Methoxybenzonitrile | E. coli (HaA2) Whole Cells (NHase) | Amide |
Environmental Chemistry and Green Chemistry Considerations
Degradation Pathways and Environmental Fate of Nitriles in Research Contexts
Microbial degradation is considered a highly effective and environmentally acceptable method for the removal of nitrile compounds from contaminated soil and water. nih.govtandfonline.com Various microorganisms have demonstrated the ability to utilize nitriles as their sole source of carbon and nitrogen, leading to their complete breakdown. nih.govresearchgate.net
Bacteria from genera such as Rhodococcus, Pseudomonas, Alcaligenes, and Bacillus are frequently cited for their nitrile-degrading capabilities. tandfonline.comresearchgate.netnih.gov For instance, Rhodococcus rhodochrous can completely degrade aliphatic nitriles like acetonitrile (B52724) and acrylonitrile (B1666552). nih.govresearchgate.net Similarly, isolates of Pseudomonas aeruginosa and Bacillus cereus have shown robust growth in the presence of acrylonitrile, effectively breaking it down into less harmful substances. tandfonline.com The use of immobilized microbial cells or biofilms in packed-bed reactors is a promising strategy for treating nitrile-containing wastewater, offering efficient removal of the contaminants. researchgate.netnih.gov
Table 1: Microorganisms Involved in Bioremediation of Nitrile Compounds
| Microorganism | Nitrile Substrate(s) | Key Enzymes | Reference |
|---|---|---|---|
| Rhodococcus rhodochrous | Acetonitrile, Acrylonitrile, Crotononitrile | Nitrile hydratase, Amidase, Nitrilase | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Acrylonitrile | Nitrile hydratase | tandfonline.com |
| Bacillus cereus | Acrylonitrile | Nitrile hydratase | tandfonline.com |
| Alcaligenes faecalis | Acetonitrile, Acrylonitrile | Amidase | researchgate.netnih.gov |
The breakdown of nitriles in the environment is primarily driven by enzymatic pathways within microorganisms. frontiersin.org Chemical hydrolysis is also possible but often requires harsh conditions like high temperatures and acidic or alkaline environments, which can generate significant waste. frontiersin.org Enzymatic hydrolysis, conversely, occurs under mild conditions and is a cornerstone of green chemistry applications. frontiersin.orgresearchgate.net
Two primary enzymatic pathways are responsible for the biological degradation of nitriles:
Nitrilase Pathway: This pathway involves the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step, catalyzed by the nitrilase enzyme. researchgate.netnih.govfrontiersin.org
Nitrile Hydratase and Amidase Pathway: This is a two-step process where nitrile hydratase first converts the nitrile to an amide. researchgate.netnih.gov Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. researchgate.netnih.govresearchgate.net
Studies on bacteria like Rhodococcus rhodochrous BX2 indicate that both pathways can be present, though one may be preferred depending on the specific nitrile and conditions. nih.gov The end products of these degradation pathways, carboxylic acids and ammonia, are generally less toxic and can be assimilated into microbial metabolic cycles. nih.govresearchgate.net
Table 2: Enzymatic Pathways for Nitrile Degradation
| Pathway | Enzymes | Step 1 Product | Step 2 Product | Reference |
|---|---|---|---|---|
| Nitrilase Pathway | Nitrilase | Carboxylic Acid + Ammonia | - | researchgate.netnih.gov |
Sustainable Synthesis Principles Applied to Methoxy-Nitrile Production
The application of green chemistry principles to the synthesis of nitriles aims to create more environmentally benign and efficient processes. researchgate.netbit.edu.cn This involves considering factors such as atom economy, the use of safer solvents, and the minimization of waste.
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netacs.org Syntheses with high atom economy are inherently less wasteful. The hydration of nitriles to amides, for example, is considered a 100% atom-economic and environmentally friendly method. researchgate.netbit.edu.cn
Several modern synthetic routes to nitriles focus on improving atom economy. For instance, the direct, one-pot conversion of aldehydes to nitriles using reagents like hydroxylamine (B1172632) hydrochloride generates water as the main byproduct, representing a step-economical approach. organic-chemistry.org Similarly, cyanide-free methods, such as the aerobic oxidative deconstruction of cycloalkanones, offer high atom and step economy with minimal waste generation. organic-chemistry.org A sustainable, one-step synthesis of the related compound 3-methoxybutan-2-one (B3048630) has been reported with improved process mass intensity and atom economy. lincoln.ac.uknih.gov
Table 3: Comparison of Atom Economy in Different Nitrile Synthesis Methods
| Reaction Type | Reactants | Byproducts | Atom Economy | Reference |
|---|---|---|---|---|
| Nitrile Hydration | Nitrile, Water | None | 100% | researchgate.netbit.edu.cn |
| Aldehyde to Nitrile (One-pot) | Aldehyde, Hydroxylamine HCl | Water | High | organic-chemistry.org |
| Dehydration of Amides | Primary Amide, Dehydrating Agent | Varies (e.g., water) | Moderate to High | libretexts.org |
Solvents constitute a significant portion of the mass in many chemical processes and are a major source of waste. acs.org The principles of green chemistry advocate for the use of safer, more environmentally friendly solvents or, ideally, solvent-free reactions. organic-chemistry.orgacs.org
For nitrile synthesis, research has explored deep eutectic solvents, which are efficient and ecofriendly, enabling solvent-free conditions. organic-chemistry.org When solvents are necessary, the focus is on replacing hazardous options like chlorinated solvents and dipolar aprotic solvents (e.g., DMF, NMP) with greener alternatives. sigmaaldrich.comnih.govmdpi.com Bio-based solvents derived from renewable feedstocks are particularly attractive. sigmaaldrich.commdpi.com
Table 4: Examples of Green Solvent Alternatives
| Green Solvent | Source/Type | Potential Replacement For | Reference |
|---|---|---|---|
| Cyrene™ | Bio-based (from cellulose) | NMP, DMF, DMAc | sigmaaldrich.commdpi.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (from corncobs) | Tetrahydrofuran (B95107) (THF) | sigmaaldrich.com |
| Cyclopentyl methyl ether (CPME) | Ether | THF, MTBE, Dioxane | sigmaaldrich.com |
| Bio-Ethanol | Bio-based (fermentation) | Various petroleum-based solvents | sigmaaldrich.com |
A core tenet of green chemistry is the prevention of waste rather than its treatment after it has been created. mdpi.com In the context of nitrile production, this involves designing synthetic routes that minimize by-products and allow for the recycling of reagents and catalysts. mdpi.com
Process modification is a key strategy; for example, one study reported an 80% decrease in waste discharge in dimethyl dichlorosilane (B8785471) production by altering the process. mdpi.com In acrylonitrile production, optimizing reactor conditions such as residence time, temperature, and mixing can maximize selectivity towards the desired product and minimize the formation of waste by-products like hydrogen cyanide and acetonitrile. mdpi.com The use of catalytic processes, especially those employing non-toxic and recyclable catalysts, is central to waste minimization in modern organic synthesis. organic-chemistry.orgorganic-chemistry.org
Future Research Directions and Outlook for 3 Methoxybutanenitrile Chemistry
Discovery of Novel and More Efficient Synthetic Routes
While established methods for the synthesis of nitriles exist, the development of novel and more efficient routes to 3-Methoxybutanenitrile remains a key area of future research. Traditional methods often involve harsh reaction conditions or the use of toxic reagents. nih.gov The pursuit of greener and more atom-economical pathways is a significant driver in this field.
Future investigations will likely focus on:
Direct Catalytic Hydrocyanation of Methoxyalkenes: Research into the direct hydrocyanation of methoxy-substituted alkenes using less toxic cyanide sources and more efficient catalysts is a promising direction. wikipedia.org The development of catalysts that can achieve high regioselectivity to favor the formation of this compound over other isomers will be crucial.
Biocatalytic Approaches: The use of enzymes, such as nitrile hydratases or aldoxime dehydratases, offers a green alternative for nitrile synthesis under mild conditions. nih.govproquest.commdpi.com Future work could involve screening for or engineering enzymes that can efficiently convert a suitable precursor, such as 3-methoxybutanal oxime, into this compound. This biocatalytic approach avoids the use of hazardous reagents and minimizes waste. researchgate.net
Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency. The precise control over reaction parameters in a flow reactor can lead to higher yields and purity.
| Potential Synthetic Route | Key Research Focus | Anticipated Advantages |
| Direct Catalytic Hydrocyanation | Development of regioselective catalysts | Higher atom economy, reduced byproducts |
| Biocatalysis (e.g., Aldoxime Dehydratase) | Enzyme screening and engineering | Mild reaction conditions, environmentally benign |
| Flow Chemistry | Reactor design and optimization | Improved safety, scalability, and consistency |
Exploration of Advanced Catalytic Systems for Selective Transformations
The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other valuable moieties, such as amines, amides, and carboxylic acids. wikipedia.orglibretexts.org The exploration of advanced catalytic systems to achieve these transformations with high selectivity is a significant area for future research.
Key areas of exploration include:
Selective Hydrogenation: The development of catalysts for the selective hydrogenation of the nitrile group to either a primary amine (4-methoxy-1-aminobutane) or a secondary/tertiary amine is of great interest. Research into heterogeneous catalysts based on non-precious metals could provide cost-effective and recyclable options.
Catalytic Hydrolysis: While nitrile hydrolysis to carboxylic acids is a well-known transformation, developing catalytic systems that can selectively hydrolyze the nitrile to the corresponding amide (3-methoxybutanamide) under mild conditions remains a challenge. libretexts.org This would provide a valuable intermediate for further synthetic applications.
C-H Functionalization: The catalytic activation and functionalization of C-H bonds adjacent to the nitrile or methoxy (B1213986) group could open up new pathways for the synthesis of more complex molecules derived from this compound.
| Transformation | Catalyst Type | Potential Product | Research Goal |
| Selective Hydrogenation | Heterogeneous non-precious metal catalysts | 4-methoxy-1-aminobutane | High selectivity to primary amine, catalyst recyclability |
| Catalytic Hydrolysis | Mild acid/base or metal-based catalysts | 3-methoxybutanamide | High selectivity to the amide, avoiding over-hydrolysis |
| C-H Functionalization | Transition metal complexes | Functionalized this compound derivatives | Regio- and stereoselective functionalization |
Integration of Computational Methods for Predictive Chemistry
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Their integration into the study of this compound can accelerate discovery and provide deeper mechanistic insights.
Future applications of computational methods include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of synthetic routes to this compound and its subsequent transformations. nih.govnih.gov This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions.
Catalyst Design: Computational screening of potential catalysts for specific transformations of this compound can significantly reduce the experimental effort required. This can involve predicting catalyst activity, selectivity, and stability.
Prediction of Physicochemical Properties: Computational methods can be used to predict various properties of this compound and its derivatives, such as solubility, reactivity, and spectroscopic signatures. This information is valuable for process development and for identifying potential applications.
| Computational Method | Application Area | Expected Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Deeper understanding of reaction pathways, transition states, and intermediates |
| Molecular Docking and Screening | Catalyst design and discovery | Identification of promising catalyst candidates for specific transformations |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties | A priori estimation of properties to guide experimental work |
Development of New Applications in Specialized Chemical Fields
While nitriles are known intermediates in the synthesis of pharmaceuticals and agrochemicals, the specific applications of this compound are not yet fully explored. researchgate.netnih.gov Future research will likely focus on leveraging its unique structure to develop new applications in specialized fields.
Potential areas of application include:
Pharmaceutical and Agrochemical Synthesis: The methoxy and nitrile functionalities in this compound make it an attractive building block for the synthesis of more complex molecules with potential biological activity. It could serve as a key intermediate in the synthesis of novel drug candidates or pesticides.
Materials Science: The nitrile group can participate in polymerization reactions, suggesting that this compound could be explored as a monomer or an additive in the development of new polymers with tailored properties.
Solvent and Electrolyte Applications: The polarity imparted by the nitrile and ether groups may make this compound a candidate for investigation as a specialized solvent or as a component in electrolyte formulations for electrochemical devices.
Sustainable and Environmentally Benign Manufacturing Processes
The principles of green chemistry are increasingly important in chemical manufacturing. chemistryworld.com Future research on this compound will undoubtedly be guided by the need for sustainable and environmentally benign processes.
Key aspects of this research will include:
Use of Renewable Feedstocks: Investigating synthetic routes that start from renewable resources would significantly improve the sustainability profile of this compound production. For instance, deriving precursors from biomass would be a key goal. nih.gov
Minimization of Waste: The development of highly efficient and selective reactions that minimize the formation of byproducts and waste is a central tenet of green chemistry. This includes the use of catalytic processes that can be run at high conversions and selectivities.
| Sustainability Aspect | Research Approach | Potential Impact |
| Renewable Feedstocks | Synthesis from biomass-derived precursors | Reduced reliance on fossil fuels |
| Waste Minimization | High-selectivity catalytic reactions | Improved process efficiency and reduced environmental pollution |
| Energy Efficiency | Low-temperature and low-pressure processes (e.g., biocatalysis) | Lower manufacturing costs and reduced carbon footprint |
Q & A
Q. What are the optimal synthetic routes for 3-Methoxybutanenitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cyanation reactions. For example, alkylation of methoxy-substituted precursors with cyanide sources (e.g., KCN or NaCN) under controlled pH and temperature can yield the target compound. Reaction conditions such as solvent polarity (e.g., acetonitrile or THF) and catalyst selection (e.g., phase-transfer catalysts like 18-crown-6 ether) significantly impact reaction efficiency . Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can predict feasible pathways by prioritizing intermediates like 3-methoxybutanol or haloalkane precursors . Validate routes via small-scale trials, monitoring yields via GC-MS or NMR.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR : Analyze - and -NMR to confirm methoxy (-OCH) and nitrile (-CN) groups. For example, the methoxy proton typically resonates at δ 3.2–3.5 ppm, while nitrile carbons appear at δ 115–120 ppm .
- GC-MS : Quantify purity and detect impurities (e.g., unreacted precursors or hydrolysis byproducts like carboxylic acids).
- FT-IR : Verify nitrile absorption bands near 2240 cm .
- HPLC : Use reverse-phase columns (C18) with UV detection at 210–220 nm for non-volatile impurities.
Advanced Research Questions
Q. What mechanistic insights explain the stability of this compound under varying pH conditions?
Methodological Answer: The nitrile group’s stability is pH-dependent. Under acidic conditions, partial hydrolysis to 3-methoxybutanamide may occur, while alkaline conditions favor complete hydrolysis to 3-methoxybutanoic acid. Kinetic studies using -labeling or isotopic tracing can elucidate hydrolysis pathways . Computational models (e.g., DFT calculations) predict transition states and activation energies, revealing steric effects from the methoxy group that hinder nucleophilic attack .
Q. How can computational modeling optimize solvent selection for this compound in catalytic reactions?
Methodological Answer: Use COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations to predict solubility parameters and solvent interactions. For example, polar aprotic solvents like DMF or DMSO stabilize the nitrile group via dipole interactions, enhancing reaction rates in cross-coupling reactions . Validate predictions experimentally by correlating Kamlet-Taft solvent parameters (e.g., polarity, hydrogen-bonding capacity) with reaction yields.
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
- Cross-validate databases : Compare NMR and MS data across PubChem, NIST Chemistry WebBook, and EPA DSSTox to identify inconsistencies .
- Synthesize reference standards : Prepare derivatives (e.g., hydrolysis to amides) to confirm functional group assignments .
- Collaborative studies : Share raw spectral data via platforms like Zenodo or ChemRxiv for peer validation.
Data-Driven Challenges in Research Design
Q. How do steric and electronic effects influence the reactivity of this compound in Grignard reactions?
Methodological Answer: The methoxy group’s electron-donating nature activates the nitrile toward nucleophilic addition, but steric hindrance from the branched chain may reduce accessibility. Design experiments comparing linear vs. branched nitriles in Grignard reactions, monitoring kinetics via in-situ IR or Raman spectroscopy. Computational docking studies (e.g., using Gaussian or ORCA) can model transition-state geometries to quantify steric effects .
Q. What in silico models predict the environmental toxicity of this compound?
Methodological Answer: Leverage QSAR (Quantitative Structure-Activity Relationship) models from EPA’s TEST software or OECD Toolbox to predict acute toxicity (e.g., LC for aquatic organisms). Input molecular descriptors like logP (logarithmic octanol-water partition coefficient) and topological polar surface area (TPSA) to assess bioaccumulation potential . Experimental validation via Microtox® assays or Daphnia magna toxicity tests can refine predictions.
Advanced Methodological Considerations
Q. How can isotopic labeling (13C^{13}C13C, 15N^{15}N15N) track metabolic pathways of this compound in biodegradation studies?
Methodological Answer:
- Synthesize -labeled this compound via cyanide exchange reactions using Na.
- Incubate with soil or microbial consortia, and analyze metabolites via LC-MS/MS. For example, -labeled carboxylic acids indicate hydrolysis pathways .
- Use -labeling to trace nitrile-to-amide conversion in enzymatic assays (e.g., nitrilase activity).
Q. What experimental designs minimize side reactions during large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Optimize parameters like temperature, catalyst loading, and stirring rate using response surface methodology (RSM).
- Inline monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR™ to detect intermediates in real time .
- Scale-down models : Use microreactors to simulate large-scale conditions and identify mixing limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
